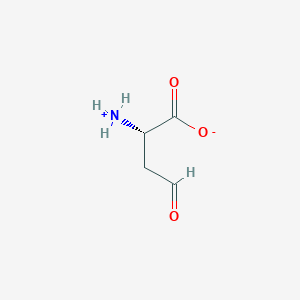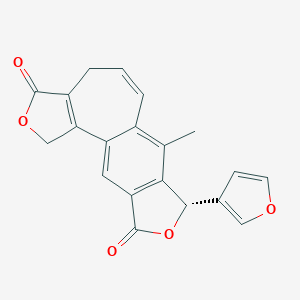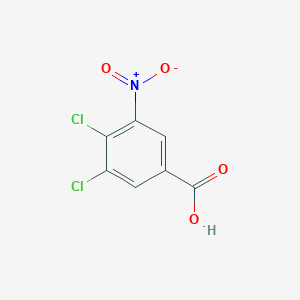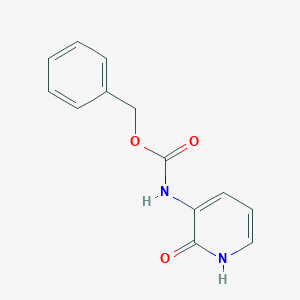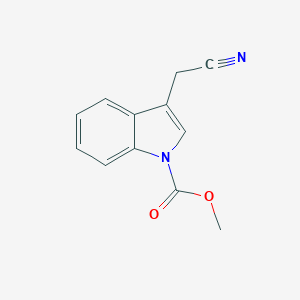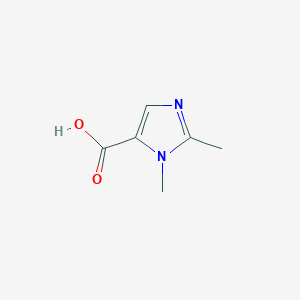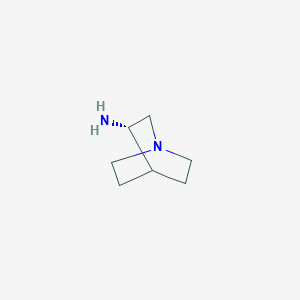
(S)-quinuclidin-3-amine
概述
描述
(S)-Quinuclidin-3-amine is a chiral amine derived from quinuclidine, a bicyclic amine. This compound is of significant interest due to its unique structure and potential applications in various fields, including medicinal chemistry and organic synthesis. The (S)-enantiomer is particularly noteworthy for its stereospecific interactions in biological systems.
准备方法
Synthetic Routes and Reaction Conditions: (S)-Quinuclidin-3-amine can be synthesized through several methods. One common approach involves the resolution of racemic quinuclidin-3-amine using chiral acids or chromatographic techniques. Another method includes asymmetric synthesis using chiral catalysts or starting materials. For instance, the reduction of quinuclidin-3-one with a chiral reducing agent can yield this compound with high enantiomeric purity.
Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale resolution processes or the use of biocatalysts to achieve the desired enantiomeric excess. The choice of method depends on factors such as cost, scalability, and environmental impact.
化学反应分析
Types of Reactions: (S)-Quinuclidin-3-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinuclidin-3-one.
Reduction: The compound can be reduced to form quinuclidine.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or alkylating agents under basic conditions.
Major Products:
Oxidation: Quinuclidin-3-one.
Reduction: Quinuclidine.
Substitution: Various substituted quinuclidine derivatives depending on the reagents used.
科学研究应用
(S)-Quinuclidin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its interactions with biological macromolecules, including enzymes and receptors.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Industry: this compound is used in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of (S)-quinuclidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, depending on the target and the context of its use. For example, in medicinal chemistry, it may modulate neurotransmitter receptors, influencing signal transduction pathways and physiological responses.
相似化合物的比较
Quinuclidine: The parent compound, lacking the amine group.
Quinuclidin-3-one: The oxidized form of quinuclidin-3-amine.
N-Methylquinuclidin-3-amine: A methylated derivative with different pharmacological properties.
Uniqueness: (S)-Quinuclidin-3-amine is unique due to its chiral nature, which allows for stereospecific interactions in biological systems. This property makes it particularly valuable in the development of enantioselective drugs and catalysts.
属性
IUPAC Name |
(3S)-1-azabicyclo[2.2.2]octan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c8-7-5-9-3-1-6(7)2-4-9/h6-7H,1-5,8H2/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REUAXQZIRFXQML-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@@H](C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

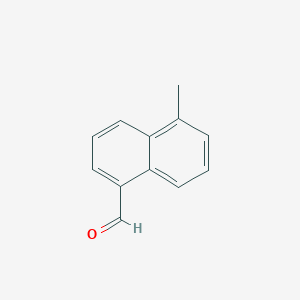
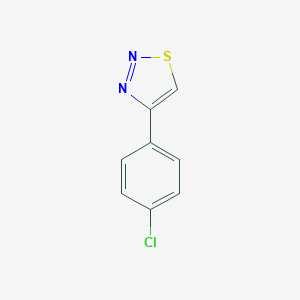
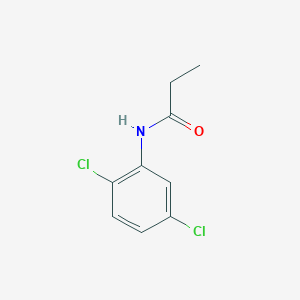
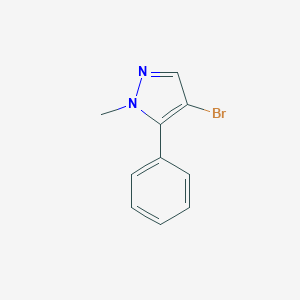
![Furo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B178428.png)
![(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid](/img/structure/B178430.png)
